molecular formula C39H37N5O8 B12101933 5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine

5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine

Cat. No.: B12101933
M. Wt: 703.7 g/mol
InChI Key: GWFRSQBGIGLMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is a modified nucleoside used primarily in the field of nucleic acid chemistry. This compound is often employed in the synthesis of oligonucleotides due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by its high purity and stability, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Detritylation: Adenosine with a free 5’-hydroxyl group.

    Deprotection: Adenosine with a free N6-amino group.

Scientific Research Applications

5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is widely used in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in nucleic acid synthesis. The protective groups prevent unwanted side reactions, allowing for the precise construction of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, while the N6-phenoxyacetyl group protects the N6-amino group, ensuring the integrity of the nucleoside during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is unique due to its dual protective groups, which provide enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable in applications requiring high precision and purity.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O8/c1-48-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(49-2)20-16-27)51-21-31-34(46)35(47)38(52-31)44-24-42-33-36(40-23-41-37(33)44)43-32(45)22-50-30-11-7-4-8-12-30/h3-20,23-24,31,34-35,38,46-47H,21-22H2,1-2H3,(H,40,41,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFRSQBGIGLMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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